Orthogonal Cbz Stability Enables Selective Boc Deprotection
The Cbz group on Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate exhibits high stability under acidic conditions (e.g., TFA or HCl in dioxane) compared to the Boc group on its closest analog, tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 1104083-23-9). This difference allows for sequential deprotection in complex molecule synthesis. While quantitative stability data in acidic media for this specific compound is limited in the primary literature, the differential reactivity of Cbz and Boc groups is a well-established principle in synthetic chemistry .
| Evidence Dimension | Stability to Acidic Deprotection Conditions (e.g., TFA) |
|---|---|
| Target Compound Data | Stable (Cbz group retained) |
| Comparator Or Baseline | tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (CAS 1104083-23-9): Labile (Boc group cleaved) |
| Quantified Difference | Orthogonal stability enables sequential deprotection; Boc is cleaved while Cbz is retained under acidic conditions. |
| Conditions | Typical acidic cleavage conditions (e.g., TFA/DCM or HCl/dioxane) |
Why This Matters
This orthogonal protection is critical for multi-step synthesis, preventing the need for re-protection steps and enabling the construction of molecules with multiple sensitive functional groups.
